氮杂环庚烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

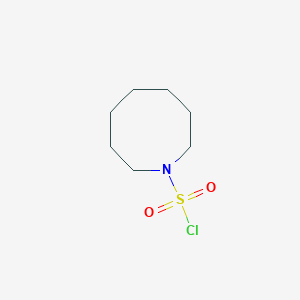

Azocane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an azocane ring

科学研究应用

Azocane-1-sulfonyl chloride has diverse applications in scientific research:

作用机制

Target of Action

Azocane-1-sulfonyl chloride, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The mode of action of Azocane-1-sulfonyl chloride involves its interaction with these targets. Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of Azocane-1-sulfonyl chloride affects the biochemical pathways involved in the synthesis of folic acid. By inhibiting the enzymes involved in this process, Azocane-1-sulfonyl chloride disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are widely distributed throughout the body .

Result of Action

The result of Azocane-1-sulfonyl chloride’s action is the inhibition of bacterial growth. By disrupting the production of DNA in bacteria, Azocane-1-sulfonyl chloride prevents the bacteria from multiplying, thereby controlling the spread of the infection .

生化分析

Biochemical Properties

Azocane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to participate in biochemical reactions as an electrophile . It may interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. The nature of these interactions is largely determined by the electrophilic character of the sulfonyl chloride group .

Cellular Effects

Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They are involved in maintaining electroneutrality and contribute to various cellular processes such as regulation of cell volume and electrical excitability .

Molecular Mechanism

The molecular mechanism of Azocane-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical context.

Metabolic Pathways

Sulfonyl chlorides are known to participate in various metabolic reactions, often acting as electrophiles .

Transport and Distribution

Chloride ions, a potential product of its reactions, are known to be transported and distributed within cells and tissues via various transporters and channels .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity and function .

准备方法

Synthetic Routes and Reaction Conditions: Azocane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. Common reagents for this transformation include hydrogen peroxide in the presence of zirconium tetrachloride, which facilitates the conversion of thiols and disulfides into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid .

Industrial Production Methods: Industrial production of sulfonyl chlorides typically involves the reaction of sulfur dioxide with chlorine gas in the presence of a catalyst. This method is scalable and efficient, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Azocane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonates, and sulfonic acids, respectively.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, alcohols, and phenols are commonly used under mild conditions to yield the corresponding sulfonamide, sulfonate, or sulfonic acid.

Oxidative Chlorination: Reagents such as hydrogen peroxide and zirconium tetrachloride are used for the oxidative conversion of thiols to sulfonyl chlorides.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by the reaction with water.

相似化合物的比较

- Benzenesulfonyl chloride

- Toluenesulfonyl chloride

- Methanesulfonyl chloride

生物活性

Azocane-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antibacterial, and antiviral effects, supported by data tables and case studies.

Azocane-1-sulfonyl chloride belongs to the class of sulfonamide derivatives, which are known for their pharmacological potential. These compounds exhibit a range of biological activities, including antibacterial, antitumor, and enzyme inhibitory effects. The structural features of azocane derivatives play a crucial role in determining their biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor properties of azocane derivatives. A notable compound derived from azocane-1-sulfonyl chloride demonstrated potent activity against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of a series of sulfonyl-azocane derivatives, compound 7j exhibited remarkable potency with IC50 values of 0.17 µM for A549 (lung cancer), 0.05 µM for MDA-MB-231 (breast cancer), and 0.07 µM for HeLa (cervical cancer) cell lines. Flow cytometry analysis indicated that 7j effectively arrested MDA-MB-231 cells in the G2/M phase and induced apoptosis at higher concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7j | A549 | 0.17 |

| 7j | MDA-MB-231 | 0.05 |

| 7j | HeLa | 0.07 |

Antibacterial Activity

The antibacterial properties of azocane derivatives have also been extensively studied. Various synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Screening Results

In vitro studies revealed that certain azocane derivatives exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with moderate activity against other strains such as Escherichia coli and Staphylococcus aureus. The most active compounds were identified with IC50 values significantly lower than standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | E. coli | 31 ± 0.12 | 7.81 |

| 9a | E. coli | 30 ± 0.12 | 7.81 |

| - | Ciprofloxacin | 32 ± 0.12 | - |

Enzyme Inhibition

Azocane-1-sulfonyl chloride derivatives have also been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

The synthesized compounds displayed strong inhibitory activity against urease, with several compounds achieving IC50 values in the low micromolar range:

| Compound ID | Enzyme | IC50 (µM) |

|---|---|---|

| 7l | Urease | 2.14 ± 0.003 |

| 7m | Urease | 0.63 ± 0.001 |

| - | Thiourea (control) | 21.25 ± 0.15 |

The biological activities of azocane derivatives can be attributed to their ability to interact with specific biological targets:

- Antitumor Activity : The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells.

- Antibacterial Activity : Compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Enzyme Inhibition : These compounds can bind to the active sites of enzymes, preventing substrate interaction and subsequent enzymatic reactions.

属性

IUPAC Name |

azocane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVHFTVTIMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。